![molecular formula C11H19NO4 B561955 Methyl 3-[N-Allyl-N-(2-methoxycarbonylethyl)]aminopropionate CAS No. 887406-92-0](/img/structure/B561955.png)
Methyl 3-[N-Allyl-N-(2-methoxycarbonylethyl)]aminopropionate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-[N-Allyl-N-(2-methoxycarbonylethyl)]aminopropionate is an organic compound with the molecular formula C11H19NO4 and a molecular weight of 229.27 g/mol . This compound is characterized by its unique structure, which includes an allyl group, a methoxycarbonylethyl group, and an aminopropionate backbone. It is primarily used in organic synthesis and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[N-Allyl-N-(2-methoxycarbonylethyl)]aminopropionate typically involves the reaction of allylamine with methyl 3-bromopropionate in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the allylamine attacks the electrophilic carbon of the methyl 3-bromopropionate, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[N-Allyl-N-(2-methoxycarbonylethyl)]aminopropionate can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or a diol.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methoxycarbonylethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and osmium tetroxide for dihydroxylation.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-[N-Allyl-N-(2-methoxycarbonylethyl)]aminopropionate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme-substrate interactions due to its unique structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-[N-Allyl-N-(2-methoxycarbonylethyl)]aminopropionate is not well-defined in the literature. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, depending on its application. The pathways involved would depend on the specific biological or chemical context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-[N-Allyl-N-(2-methoxycarbonylethyl)]aminopropionate: Unique due to its combination of allyl and methoxycarbonylethyl groups.
Methyl 3-[N-Allyl-N-(2-hydroxyethyl)]aminopropionate: Similar structure but with a hydroxyethyl group instead of a methoxycarbonylethyl group.
Methyl 3-[N-Allyl-N-(2-ethoxycarbonylethyl)]aminopropionate: Similar structure but with an ethoxycarbonylethyl group instead of a methoxycarbonylethyl group.
Properties
IUPAC Name |
methyl 3-[(3-methoxy-3-oxopropyl)-prop-2-enylamino]propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-4-7-12(8-5-10(13)15-2)9-6-11(14)16-3/h4H,1,5-9H2,2-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXRVFKCWDMIGES-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCN(CCC(=O)OC)CC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60652640 |
Source


|
| Record name | Dimethyl 3,3'-[(prop-2-en-1-yl)azanediyl]dipropanoate (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60652640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887406-92-0 |
Source


|
| Record name | Dimethyl 3,3'-[(prop-2-en-1-yl)azanediyl]dipropanoate (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60652640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
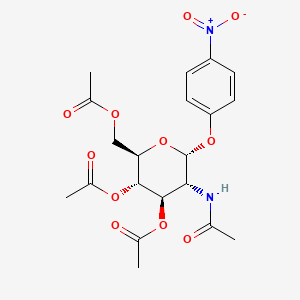
![(3S,7S,8S,12Z,15S,16E)-3,7,15-Tris[[tert-butyl(dimethyl)silyl]oxy]-4,4,6,8,12,16-hexamethyl-17-(2-methyl-1,3-thiazol-4-yl)-5-oxoheptadeca-12,16-dienoic acid](/img/structure/B561874.png)
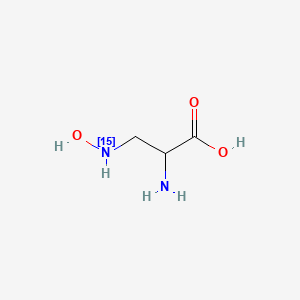
![prop-2-enyl N-[9-[2-[5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethylamino]-6-(prop-2-enoxycarbonylamino)acridin-3-yl]carbamate](/img/structure/B561881.png)
![8,9,10,18-Tetrahydroxy-16-methoxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),6,12,15,17-pentaen-2-one](/img/structure/B561883.png)
![(2S,4S,5R)-5-[6-(BENZYLAMINO)PURIN-9-YL]-N-ETHYL-3,4-DIHYDROXYOXOLANE-2-CARBOXAMIDE](/img/structure/B561884.png)
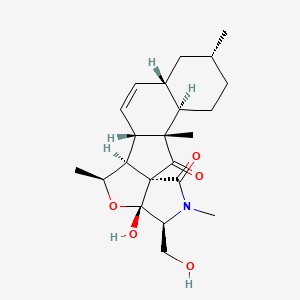
![9-[(2xi)-5-(Aziridin-1-yl)-5-deoxy-beta-D-threo-pentofuranosyl]-N~8~-(4-{[5-(dimethylamino)naphthalene-1-sulfonyl]amino}butyl)-9H-purine-6,8-diamine](/img/structure/B561887.png)
![[N-(2-Maleimidoethyl]ethylenediamine-N,N,N',N'-tetraacetic Acid, Monoamide, Technical Grade](/img/structure/B561889.png)
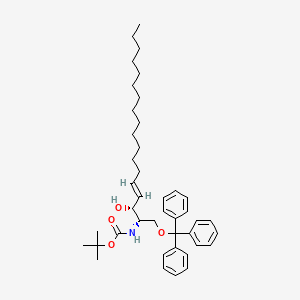
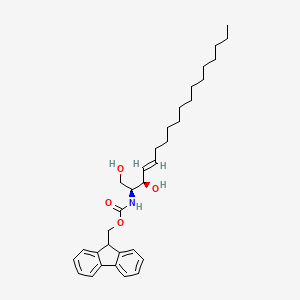
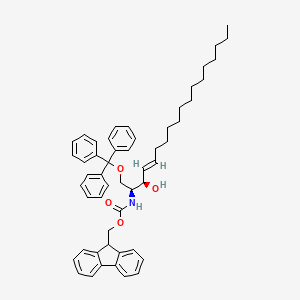

![4-[4-[2-(Dimethylamino)ethoxy]phenyl]-3,4-diphenylbutan-1-ol](/img/structure/B561895.png)
